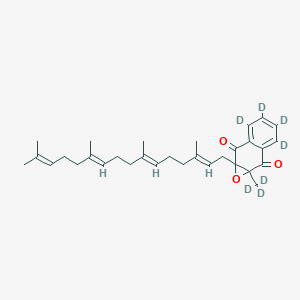
Menaquinone 4-d7 2,3-Epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menaquinone 4-d7 2,3-Epoxide is a deuterium-labeled derivative of Menaquinone 4 2,3-Epoxide. This compound is part of the vitamin K family, specifically a form of vitamin K2. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds due to its stability and non-radioactive nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone 4-d7 2,3-Epoxide typically involves the deuteration of Menaquinone 4 followed by epoxidation. The deuteration process incorporates stable heavy isotopes of hydrogen (deuterium) into the Menaquinone 4 molecule. This is often achieved through catalytic hydrogenation in the presence of deuterium gas. The epoxidation step involves the reaction of the deuterated Menaquinone 4 with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the 2,3-epoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using chromatographic techniques to remove any impurities.
化学反应分析
Types of Reactions
Menaquinone 4-d7 2,3-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can open the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted epoxides depending on the nucleophile used.
科学研究应用
Menaquinone 4-d7 2,3-Epoxide has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of vitamin K2 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health and cardiovascular diseases.
Industry: Used in the development of dietary supplements and pharmaceuticals.
作用机制
The mechanism of action of Menaquinone 4-d7 2,3-Epoxide involves its role in the vitamin K cycle. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the carboxylation of glutamic acid residues in certain proteins. This modification is crucial for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed study of these pathways without altering the compound’s biological activity.
相似化合物的比较
Similar Compounds
Menaquinone 4: The non-deuterated form of the compound.
Menaquinone 4 2,3-Epoxide: The non-deuterated epoxide form.
Menaquinone 7: Another form of vitamin K2 with a longer side chain.
Phylloquinone (Vitamin K1): The plant-based form of vitamin K.
Uniqueness
Menaquinone 4-d7 2,3-Epoxide is unique due to its deuterium labeling, which makes it an invaluable tool in research. The deuterium atoms provide a way to trace the compound’s metabolic fate and study its pharmacokinetics without altering its biological function. This makes it particularly useful in detailed mechanistic studies and in the development of new therapeutic agents.
属性
分子式 |
C31H40O3 |
|---|---|
分子量 |
467.7 g/mol |
IUPAC 名称 |
3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |
InChI 键 |
TUZHANAISKEZFG-CKBRGKTGSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


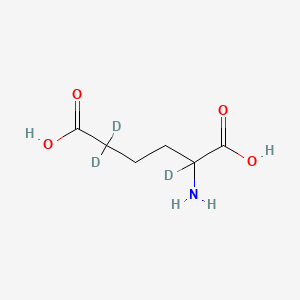

![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
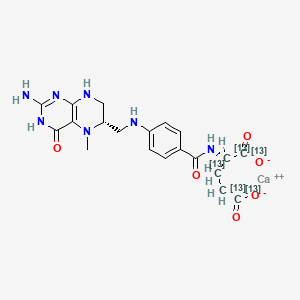
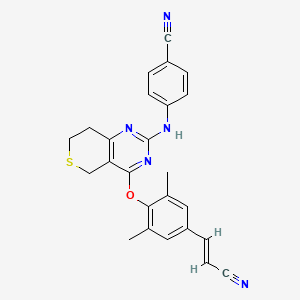
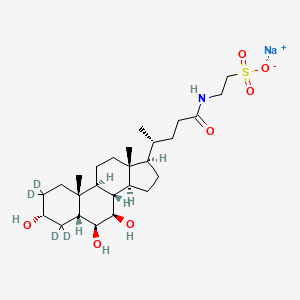
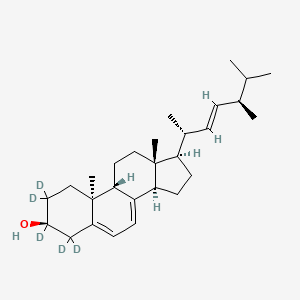

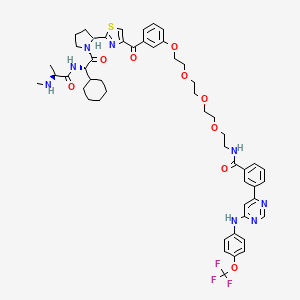
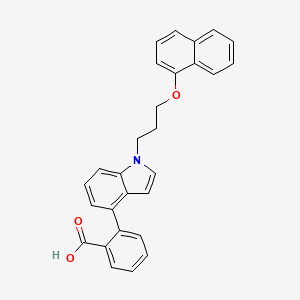
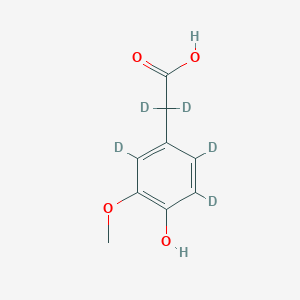


![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
